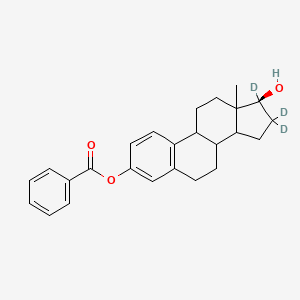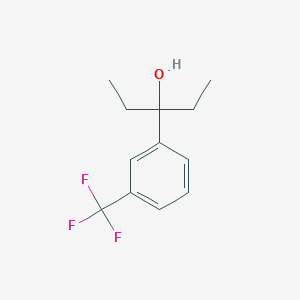
3-(3-(Trifluoromethyl)phenyl)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O. This compound is characterized by the presence of a benzenemethanol core structure with alpha,alpha-diethyl and 3-(trifluoromethyl) substituents. It is a colorless liquid that is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- typically involves the reaction of benzenemethanol with diethyl and trifluoromethyl reagents under controlled conditions. One common method involves the use of Grignard reagents, where benzenemethanol is reacted with diethyl magnesium bromide and trifluoromethyl iodide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites on enzymes, altering their activity, or by interacting with cell membrane receptors, modulating signal transduction pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparaison Avec Des Composés Similaires
Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenemethanol, alpha,alpha-dimethyl-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanol, alpha-methyl-: This compound has a single methyl group instead of diethyl and trifluoromethyl groups, leading to variations in reactivity and applications.
3-Phenyl-3-pentanol: This compound has a similar benzenemethanol core but different substituents, affecting its chemical behavior and uses.
The unique combination of alpha,alpha-diethyl and 3-(trifluoromethyl) groups in Benzenemethanol, alpha,alpha-diethyl-3-(trifluoromethyl)- imparts distinct properties that make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
76481-39-5 |
|---|---|
Formule moléculaire |
C12H15F3O |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]pentan-3-ol |
InChI |
InChI=1S/C12H15F3O/c1-3-11(16,4-2)9-6-5-7-10(8-9)12(13,14)15/h5-8,16H,3-4H2,1-2H3 |
Clé InChI |
ZOEHCYUQAVMCCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC(=CC=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)
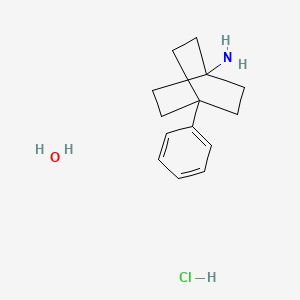
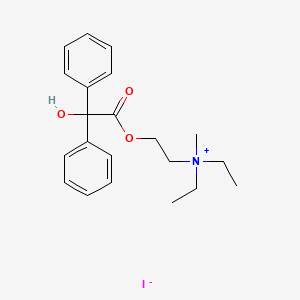
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
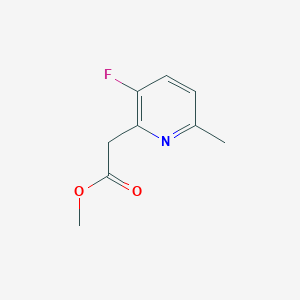
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)
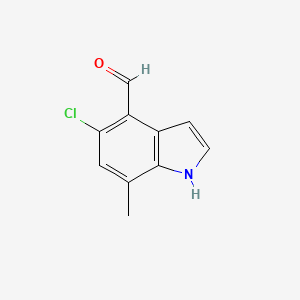
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)
